2-(9-Anthroyl)palmitic acid
Description
Significance of Fluorescent Lipid Analogs in Biological Research
Fluorescent lipid analogs are molecules that mimic natural lipids but have a fluorescent group, or fluorophore, attached. thermofisher.comthermofisher.com This "tag" allows researchers to visualize and track the movement, distribution, and interactions of lipids within living cells and artificial membrane systems in real-time. The insights gained from these probes are crucial for understanding fundamental cellular processes such as membrane fluidity, lipid metabolism, and the formation of specialized membrane domains. thermofisher.com
The applications of fluorescently labeled fatty acids are extensive and impactful. In cellular imaging, they enable the visualization of fatty acid uptake, trafficking, and storage within various organelles, providing a deeper understanding of lipid metabolism and its role in energy production and cell signaling. Furthermore, these probes are instrumental in disease research, helping to unravel the involvement of fatty acids in pathologies like obesity, diabetes, cardiovascular diseases, and cancer. By tracking the dynamics of fatty acids in these conditions, scientists can identify potential therapeutic targets and develop new treatment strategies.
Rationale for the Anthracene (B1667546) Moiety in Lipid Probes
The choice of the fluorophore is critical to the utility of a fluorescent probe. Anthracene and its derivatives are frequently employed due to their advantageous photophysical properties. nih.gov The anthracene moiety exhibits a strong fluorescence quantum yield and its emission is highly sensitive to the polarity of its surrounding environment. rsc.org This sensitivity allows researchers to glean information about the local environment within a lipid bilayer, such as the degree of water penetration or the packing of lipid molecules.
Specifically, the anthracene group in probes like 2-(9-Anthroyl)palmitic acid has an excitation maximum around 365 nm and an emission peak that can shift depending on the solvent's polarity, typically ranging from 400 to 500 nm. This property is particularly useful for studying changes in membrane properties. For instance, an increase in the microviscosity of the membrane leads to a higher fluorescence polarization. Moreover, anthracene's chemical stability and the relative ease with which it can be chemically modified make it a versatile component for designing a variety of molecular probes. nih.gov
Overview of 2-(9-Anthroyl)palmitic Acid as a Model Probe
2-(9-Anthroyl)palmitic acid is a synthetic fluorescent fatty acid that consists of a 16-carbon palmitic acid chain with an anthracene-9-carbonyl group attached at the second carbon position. This specific placement of the bulky anthracene group near the carboxylic acid head group means that when the probe is incorporated into a lipid bilayer, the fluorophore resides close to the membrane surface. The carboxylic acid group helps to anchor the probe at the lipid-water interface.
Developed in the 1970s, 2-(9-Anthroyl)palmitic acid was one of a series of n-(9-anthroyloxy) fatty acids designed to provide information about different depths within the membrane bilayer. nih.gov Its synthesis and initial characterization were reported in 1976. Studies have shown that the position of the anthroyl group significantly influences the probe's behavior and the information it reports. nih.govacs.org For example, probes with the fluorophore deeper within the acyl chain, like 16-(9-anthroyl)palmitic acid, report on the fluidity of the membrane core, while 2-(9-Anthroyl)palmitic acid is more sensitive to surface properties.
Due to its placement near the surface, 2-(9-Anthroyl)palmitic acid has been shown to cause a greater perturbation to the packing of lipid monolayers and bilayers compared to its deeper-reporting counterparts. nih.govacs.org This characteristic makes it a valuable tool for studying phenomena occurring at the membrane interface.
Table 1: Properties of 2-(9-Anthroyl)palmitic Acid
| Property | Value/Description |
| IUPAC Name | 2-(anthracene-9-carbonyl)hexadecanoic acid |
| Molecular Formula | C₃₁H₄₀O₃ |
| Molecular Weight | 460.6 g/mol |
| Fluorescent Group | Anthracene-9-carbonyl |
| Excitation Maximum (λ_max) | ~365 nm |
| Emission Maximum (λ_max) | ~442 nm (in non-polar solvents) |
| Solubility | Soluble in ethanol, DMSO, and lipid bilayers; sparingly soluble in water (<1 µM) |
Data sourced from multiple references.
Table 2: Key Research Milestones for Anthroyl Fatty Acid Probes
| Year | Milestone | Significance |
| 1976 | First synthesis and characterization of n-(9-anthroyloxy) fatty acids. | Introduced a new class of fluorescent probes for membrane studies. |
| 1977 | Comparative study of 2-, 12-, and 16-anthroyl fatty acids. nih.govacs.org | Demonstrated the depth-dependent perturbation and reporting of these probes. |
| 1978 | Use in detecting lipid phase transitions. | Showcased the utility of these probes in studying fundamental membrane biophysics. |
| 1980s | Adopted in studies of cholesterol's effect on membrane order. | Expanded the application of these probes to understanding the role of key membrane components. |
Properties
CAS No. |
62498-77-5 |
|---|---|
Molecular Formula |
C31H40O3 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
2-(anthracene-9-carbonyl)hexadecanoic acid |
InChI |
InChI=1S/C31H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-22-28(31(33)34)30(32)29-26-20-16-14-18-24(26)23-25-19-15-17-21-27(25)29/h14-21,23,28H,2-13,22H2,1H3,(H,33,34) |
InChI Key |
ILTKOAQGWHWKHX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O |
Synonyms |
2-(9-anthroyl)palmitic acid |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Methodologies Utilizing 2 9 Anthroyl Palmitic Acid
Fluorescence Spectroscopy Applications
Fluorescence spectroscopy is a primary application of 2-AP, where its emission characteristics provide insights into the molecular environment of the system under investigation.
Steady-State Fluorescence Measurements
Steady-state fluorescence techniques measure the time-averaged fluorescence properties of a sample, offering valuable information about the polarity, viscosity, and order of the probe's surroundings.
Polarization and Anisotropy: Fluorescence polarization and anisotropy are sensitive indicators of the rotational mobility of the 2-AP probe. When incorporated into lipid bilayers, an increase in microviscosity, such as during a phase transition from a fluid to a gel state, restricts the probe's motion, leading to higher polarization values. For instance, polarization can increase from approximately 0.15 in a fluid phase to 0.30 in a gel-phase membrane. The position of the anthroyl group is critical; 2-AP, with its fluorophore near the rigid glycerol (B35011) backbone of phospholipids (B1166683), generally exhibits higher polarization compared to probes where the fluorophore is located deeper within the more fluid core of the bilayer.
Quantum Yield: The fluorescence quantum yield of 2-AP, which is the ratio of emitted photons to absorbed photons, is highly dependent on the solvent and its local environment. In non-polar solvents, the quantum yield is typically in the range of 0.12 to 0.18. This sensitivity allows for the study of changes in the local environment, such as the binding of the probe to proteins or its incorporation into lipid membranes.
Emission Maxima: The wavelength of maximum fluorescence emission (emission maxima) of 2-AP is sensitive to the polarity of its environment. The emission peak undergoes a red-shift (a shift to longer wavelengths) of about 15 nm when the probe moves from a hydrophobic to a more aqueous environment. In non-polar solvents, the emission maximum is around 442 nm. This solvatochromic shift is a key feature used to report on the polarity of different regions within a system, such as a lipid membrane.
Table 1: Steady-State Fluorescence Properties of 2-(9-Anthroyl)palmitic Acid
| Parameter | Value/Description | Reference |
|---|---|---|
| Excitation λmax | ~365 nm | |
| Emission λmax | ~442 nm (in non-polar solvents); red-shifts in polar environments | |
| Quantum Yield | 0.12–0.18 (solvent-dependent) | |
| Fluorescence Polarization | Increases with microviscosity (e.g., from ~0.15 in fluid to ~0.30 in gel phase membranes) |
Time-Resolved Fluorescence Techniques
Time-resolved fluorescence methods provide information on the dynamic processes that occur on the nanosecond timescale, offering a more detailed picture than steady-state measurements.
Fluorescence Lifetimes: The fluorescence lifetime of 2-AP, which is the average time the molecule spends in the excited state before returning to the ground state, is sensitive to its immediate environment. In membrane-bound states, the lifetime is typically between 4 and 8 nanoseconds. The decay of fluorescence intensity is often multi-exponential, reflecting the heterogeneity of the probe's microenvironments. nih.govnih.gov These lifetime measurements can be used to study dynamic processes such as collisional quenching. nih.gov
Anisotropy Decays: Time-resolved anisotropy decay measurements provide detailed information about the rotational dynamics of the 2-AP probe. nih.gov By analyzing the decay of fluorescence anisotropy, it is possible to distinguish different modes of rotation, such as "in-plane" and "out-of-plane" rotations of the anthroyl ring. nih.gov These studies have shown that in dipalmitoylphosphatidylcholine vesicles, the out-of-plane rotation is unhindered, allowing for the evaluation of membrane fluidity at different depths. nih.gov The rotational motion of the fluorophore in 2-AP is generally slower compared to probes with the anthroyl group positioned deeper within the bilayer, reflecting the more constrained environment near the membrane surface. nih.gov
Integration with Microscopy Techniques
The fluorescent properties of 2-AP make it suitable for use in fluorescence microscopy, enabling the direct visualization of its distribution in heterogeneous systems.
Fluorescence Microscopy for Visualization: 2-AP can be used as a fluorescent probe in microscopy to visualize lipid distribution and organization. For example, it has been employed in studies of Plasmodium falciparum-infected erythrocytes to analyze the role of lipids during parasite invasion. pnas.org By labeling the parasite's phospholipids with 2-AP, researchers can track the fate of these lipids during the invasion process. pnas.org While not as commonly used as other probes specifically designed for super-resolution microscopy, 2-AP's sensitivity to lipid packing can provide valuable qualitative information about the presence of different lipid domains. nih.govfrontiersin.org Two-photon microscopy, in particular, can be used to visualize lipid structure and domains in living cells. nih.govresearchgate.net
Application of Nuclear Magnetic Resonance (NMR) in Probe Localization and Perturbation Studies
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural and dynamic information. When used in conjunction with fluorescent probes like 2-AP, it can help to precisely locate the probe within a system and assess any structural perturbations it may cause.
Probe Localization and Perturbation: Proton magnetic resonance (PMR) studies have been conducted on dipalmitoyl lecithin (B1663433) bimolecular leaflets containing 2-AP to determine its location and the structural and dynamical modifications it induces. pnas.org These studies help to understand how the introduction of the probe affects the host lipid-bilayer membrane. pnas.org By analyzing chemical shifts and proton magnetic relaxation, the position of the anthroyl group of 2-AP can be inferred, confirming its location near the membrane surface. pnas.org Comparing the NMR spectra of pure lipid vesicles with those containing 2-AP allows for the assessment of any perturbations caused by the probe. pnas.orgmagritek.com
Applications in Model Membrane Systems: Elucidating Biophysical Principles
Investigating Lipid Bilayer Structure and Dynamics (e.g., Monolayers, Liposomes, Vesicles)
2-(9-Anthroyl)palmitic acid has been extensively used to study the structure and dynamics of various model membrane systems, including monolayers at the air-water interface, as well as in liposomes and vesicles. nih.govacs.org The placement of the anthroyl group at the C-2 position of the palmitic acid chain allows it to probe the region near the membrane surface. ethernet.edu.et
In monolayer studies, 2-AP, along with other anthroyl fatty acid derivatives, has been shown to influence the packing of lipid molecules. acs.org When incorporated into dipalmitoylphosphatidylcholine (DPPC) monolayers, 2-AP perturbs the arrangement of the lipid molecules, with the degree of this disturbance being greater than that caused by probes where the anthroyl group is located deeper within the acyl chain, such as 12-(9-anthroyl)stearic acid (12-AS) and 16-(9-anthroyl)palmitic acid (16-AP). nih.govacs.org This perturbation is evident from shifts in the liquid-condensed/liquid-expanded phase transition of the monolayer. nih.govresearchgate.net
In liposomes and vesicles, which are spherical lipid bilayer structures, 2-AP provides insights into the organization of the lipid bilayer. nih.govscispace.com Nuclear Magnetic Resonance (NMR) studies on dipalmitoyl lecithin (B1663433) bilayers have utilized 2-AP to understand the location and perturbing effects of fluorescent probes within the membrane. pnas.org The probe's fluorescence properties are sensitive to its local environment, making it a useful tool for characterizing the bilayer's properties at a specific depth. nih.gov For instance, time-resolved and steady-state fluorescence anisotropy measurements of 2-AP in dipalmitoylphosphatidylcholine vesicles have been used to investigate the rotational dynamics of the anthroyl group at different temperatures, corresponding to different lipid phases. nih.gov
Analysis of Membrane Phase Transitions and Lipid Packing
The fluorescent properties of 2-(9-anthroyl)palmitic acid make it a sensitive indicator of membrane phase transitions and changes in lipid packing. nih.gov The transition of a lipid bilayer from a more ordered, gel-like state to a more fluid, liquid-crystalline state is a fundamental property of membranes that can be effectively monitored using 2-AP. fiveable.me
When incorporated into dipalmitoylphosphatidylcholine (DPPC) vesicles, 2-AP perturbs the gel-to-liquid crystalline phase transition temperature (Tc). nih.govresearchgate.net This perturbation, detectable through techniques like fluorescence depolarization and differential scanning calorimetry (DSC), is more significant with 2-AP compared to probes with the fluorophore positioned deeper in the acyl chain. nih.govresearchgate.net Specifically, 2-AP causes a greater decrease in the Tc of DPPC bilayers than 12-(9-anthroyl)stearic acid (12-AS) and 16-(9-anthroyl)palmitic acid (16-AP). nih.govresearchgate.net This is attributed to the surface-localized anthroyl group of 2-AP causing a more substantial disruption of the ordered lipid packing in the gel phase.
The table below summarizes the comparative effects of different anthroyl fatty acid probes on the phase transition of DPPC.
| Fluorescent Probe | Position of Anthroyl Group | Effect on Phase Transition (Tc) |
| 2-(9-Anthroyl)palmitic acid (2-AP) | C-2 | Strongest perturbation, significant decrease in Tc nih.govresearchgate.net |
| 12-(9-Anthroyl)stearic acid (12-AS) | C-12 | Intermediate perturbation nih.govresearchgate.net |
| 16-(9-Anthroyl)palmitic acid (16-AP) | C-16 | Minimal perturbation nih.gov |
The ability of 2-AP to report on lipid packing is also evident in monolayer studies, where it shifts the onset of the liquid-condensed/liquid-expanded phase transition. nih.govresearchgate.net The magnitude of this shift again follows the order 2-AP > 12-AS > 16-AP, highlighting the significant impact of the probe's fluorophore position on the packing of surrounding lipid molecules. nih.govresearchgate.net These findings underscore the utility of 2-AP in providing detailed information about the structural rearrangements that occur during membrane phase transitions.
Characterization of Membrane Fluidity and Polarity Gradients
2-(9-Anthroyl)palmitic acid is a valuable tool for characterizing both the fluidity and the polarity gradient across the lipid bilayer. fiveable.me Membrane fluidity, which describes the freedom of movement of lipid molecules, is a critical parameter for cellular function and is influenced by factors like temperature and lipid composition. fiveable.mefiveable.me The fluorescence properties of 2-AP are sensitive to the microenvironment, allowing it to report on these properties at the specific depth where its anthroyl fluorophore is located. nih.gov
The position of the anthroyl group at the C-2 position makes 2-AP particularly sensitive to the polarity and dynamics near the membrane surface. ethernet.edu.et This region, at the interface of the hydrophobic core and the aqueous environment, exhibits a steep polarity gradient. The emission spectrum of the anthroyl fluorophore is known to be sensitive to the polarity of its surroundings.
Fluorescence anisotropy measurements using 2-AP provide a quantitative measure of the rotational mobility of the probe, which is inversely related to the local microviscosity or fluidity of the membrane. fiveable.me Studies in dipalmitoylphosphatidylcholine vesicles have shown that even in the gel phase, the out-of-plane rotation of the anthroyl group in 2-AP is relatively unhindered, allowing for the evaluation of a "fluidity" parameter. nih.gov As the membrane transitions to the more fluid liquid-crystalline phase with increasing temperature, the rotational motion of the probe increases, leading to a decrease in fluorescence anisotropy. nih.gov
By comparing the fluorescence characteristics of 2-AP with other anthroyl-labeled fatty acids where the fluorophore is positioned at different depths (e.g., 12-AS, 16-AP), a profile of the fluidity and polarity gradient across the membrane can be constructed. nih.gov Generally, the membrane core is more fluid and less polar than the region near the headgroups. 2-AP, probing the superficial region, typically reports higher rigidity (lower fluidity) compared to probes located deeper within the bilayer.
Influence of Membrane Composition (e.g., Cholesterol, Phospholipid Types) on Probe Behavior
The behavior of 2-(9-anthroyl)palmitic acid as a membrane probe is significantly influenced by the lipid composition of the model membrane, particularly the presence of cholesterol and the types of phospholipids (B1166683). nih.gov These components are known to modulate the physical properties of the lipid bilayer, such as fluidity, packing, and domain formation. fiveable.meopenstax.org
Influence of Cholesterol:
Cholesterol is a key regulator of membrane fluidity. fiveable.mefiveable.me It tends to order the acyl chains of phospholipids in the liquid-crystalline state and disorder them in the gel state. When incorporated into phospholipid bilayers, cholesterol affects the local environment sensed by 2-AP. Studies have shown that cholesterol can interact with phospholipids to form domains with specific stoichiometries. nih.gov The presence of cholesterol alters the packing of the surrounding phospholipids, which in turn affects the fluorescence properties of 2-AP. For instance, the rigid structure of cholesterol can lead to a phase separation from more flexible lipid molecules in monolayers. nih.gov The interaction between cholesterol and phospholipids can reduce the mobility of the phospholipid acyl chains, which would be reflected in an increased fluorescence anisotropy of 2-AP. labxchange.org
Influence of Phospholipid Types:
The table below summarizes the expected influence of different membrane components on the properties reported by 2-AP.
| Membrane Component | Effect on Bilayer | Expected Influence on 2-AP Behavior |
| Cholesterol | Increases order in fluid phase, decreases order in gel phase. labxchange.org | Increased fluorescence anisotropy in the fluid phase due to restricted motion of neighboring acyl chains. |
| Saturated Phospholipids (e.g., DPPC) | Form tightly packed, ordered bilayers in the gel phase. | 2-AP significantly perturbs this packing, leading to a decrease in the phase transition temperature. nih.govresearchgate.net |
| Unsaturated Phospholipids | Increase membrane fluidity due to kinks in acyl chains. openstax.org | Decreased fluorescence anisotropy, reflecting a more fluid environment. |
In essence, the fluorescence signal from 2-AP is a composite reflection of the complex interplay between the probe and its immediate lipid neighbors, making it a sensitive reporter of changes in membrane composition.
Applications in Biological Systems: Insights into Cellular Processes
Studies of Lipid Metabolism and Intracellular Lipid Transport
2-(9-Anthroyl)palmitic acid serves as a fluorescent analog of palmitic acid, one of the most common saturated fatty acids in animals and plants. frontiersin.org This allows researchers to trace the fate of fatty acids within cells, from their uptake to their incorporation into various lipid species and their transport between organelles.
Once introduced to cells, 2-(9-Anthroyl)palmitic acid is recognized by the cellular machinery responsible for fatty acid transport and metabolism. Studies have shown that this fluorescent fatty acid analog is metabolically incorporated into glycerophospholipids, which are the main components of cellular membranes. nih.gov Specifically, it has been observed to be integrated into key phospholipids (B1166683) such as phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and phosphatidylinositol in Chinese hamster ovary cells. nih.gov This incorporation occurs at both the sn-1 and sn-2 positions of the phospholipid glycerol (B35011) backbone. nih.gov
The positioning of fatty acids within complex lipids like triglycerides can influence their subsequent metabolic fate. plos.org Research using piglets has demonstrated that the stereospecific position of palmitic acid in dietary triglycerides is conserved during digestion and reassembly into chylomicron triglycerides. nih.gov While not directly using 2-(9-Anthroyl)palmitic acid, these findings highlight the importance of positional analysis in understanding lipid metabolism, a type of investigation for which fluorescent analogs are well-suited.
Furthermore, the incorporation of fatty acids like palmitic acid into different lipid classes is a regulated process. In the presence of excess glucose, the biosynthesis of endogenous palmitic acid is induced, leading to its incorporation into triglycerides for storage. frontiersin.org The use of fluorescent probes allows for the visualization of this process, providing insights into the dynamics of lipid synthesis and storage under various metabolic conditions.
| Cell Type | Lipid Class | Observation |
| Chinese hamster ovary cells | Phospholipids (Phosphatidylcholine, Phosphatidylethanolamine, Phosphatidylserine, Phosphatidylinositol) | Metabolic incorporation into the glycerol backbone. nih.gov |
| Chinese hamster ovary cells | Triglycerides | Incorporation leads to the formation of fluorescent lipid vesicles. nih.gov |
Lipid droplets are cellular organelles specialized in storing neutral lipids, primarily triglycerides and sterol esters. nih.gov They are dynamic structures that play a central role in lipid homeostasis. protocols.io 2-(9-Anthroyl)palmitic acid, upon its incorporation into triglycerides, allows for the visualization of lipid droplets using fluorescence microscopy. nih.govontosight.ai
Studies have utilized this probe to observe the formation and dynamics of lipid droplets in various cell types. For instance, in Chinese hamster ovary cells, the metabolic incorporation of 2-(9-Anthroyl)palmitic acid into triglycerides results in the appearance of strongly fluorescent lipid vesicles within the cells. nih.gov This enables researchers to study the factors that influence lipid droplet formation, size, and number. For example, overloading HepG2 cells with oleic acid, another common fatty acid, is a potent inducer of lipid droplet formation. protocols.iofrontiersin.org
The interaction between lipid droplets and other organelles, such as mitochondria, is crucial for cellular energy metabolism. frontiersin.org Fluorescent probes, in conjunction with other organelle-specific dyes, can be used to visualize these interactions. Confocal microscopy studies have shown that both oleic acid and palmitic acid stimulate the interaction between lipid droplets and mitochondria in HepG2 cells, albeit with different functional outcomes. frontiersin.org
Lipoproteins are complex particles that transport lipids like cholesterol and triglycerides through the bloodstream. nih.gov While direct studies using 2-(9-Anthroyl)palmitic acid to visualize lipoproteins are less common, the principles of fluorescent lipid labeling are applicable. The incorporation of fluorescent fatty acid analogs into the triglycerides packaged within lipoproteins could potentially be used to track their assembly, secretion, and uptake by cells.
| Application | Observation |
| Lipid Droplet Visualization | Incorporation of 2-(9-Anthroyl)palmitic acid into triglycerides allows for the fluorescent labeling and imaging of lipid droplets within cells. nih.govontosight.ai |
| Lipid Droplet Dynamics | Enables the study of lipid droplet formation, growth, and interaction with other organelles like mitochondria. nih.govfrontiersin.org |
| Lipoprotein Studies | The principle of fluorescent lipid labeling can be extended to study the dynamics of lipoproteins. |
Fatty Acid Uptake and Incorporation into Cellular Lipids (e.g., Phospholipids, Triglycerides)
Elucidation of Protein-Lipid Interactions
The interaction between proteins and lipids is fundamental to a vast array of cellular functions, from signal transduction to membrane trafficking. wikipedia.orgmolecular-interactions.si 2-(9-Anthroyl)palmitic acid provides a means to study these interactions by acting as a fluorescent reporter whose spectral properties can change upon binding to a protein or entering a different microenvironment within a membrane.
Fatty acid-binding proteins (FABPs) are a family of small, intracellular proteins that bind to long-chain fatty acids and other hydrophobic ligands. nih.govsigmaaldrich.com They are thought to act as lipid chaperones, facilitating the transport of fatty acids through the aqueous cytoplasm and delivering them to specific cellular compartments for metabolism or signaling. nih.gov
The binding of 2-(9-Anthroyl)palmitic acid to FABPs can be monitored by changes in its fluorescence. For example, studies have shown a marked fluorescence enhancement of anthroyloxy-labeled fatty acids, including 2-(9-Anthroyl)palmitic acid, upon binding to liver FABP (L-FABP) and muscle FABP (M-FABP). ru.nl This fluorescence enhancement can be used to determine the binding affinity of the fatty acid for the protein. ru.nl
Comparative studies have revealed differences in the binding characteristics of various FABP isoforms. L-FABP generally shows a higher affinity for a broader range of fatty acids compared to M-FABP. ru.nl The fluorescence properties of 2-(9-Anthroyl)palmitic acid and other related probes have been instrumental in characterizing the binding pockets of different FABPs and understanding their ligand selectivity. ru.nl For instance, NMR studies have suggested a more solvent-accessible binding environment for L-FABP compared to intestinal FABP. ru.nl
| Fatty Acid-Binding Protein (FABP) | Observation |
| Liver FABP (L-FABP) | Binds 2-(9-Anthroyl)palmitic acid with a notable increase in fluorescence, indicating interaction. ru.nl |
| Muscle FABP (M-FABP) | Also binds 2-(9-Anthroyl)palmitic acid, but with different characteristics compared to L-FABP, reflecting differences in their binding pockets. ru.nl |
Many cellular processes are regulated by the interaction of proteins with lipids within the cell membrane. Palmitoylation, the covalent attachment of palmitic acid to proteins, is a common post-translational modification that enhances the hydrophobicity of proteins and promotes their association with membranes. wikipedia.org This modification can play a significant role in the subcellular trafficking of proteins and in modulating protein-protein interactions. wikipedia.orgnih.gov The use of fluorescent fatty acid analogs like 2-(9-Anthroyl)palmitic acid can provide insights into the non-covalent interactions between fatty acids and membrane proteins.
For example, this probe has been used to study the influence of the lipid environment on the function of membrane receptors. In studies of the thyroid-stimulating hormone (TSH) receptor, 2-(9-Anthroyl)palmitic acid was incorporated into human thyroid membranes and artificial vesicles containing the receptor. oup.comnih.gov Changes in the fluorescence polarization of the probe with temperature indicated alterations in membrane fluidity, which were correlated with changes in hormone binding. oup.comnih.gov These studies suggested that the lipid environment modulates TSH-receptor interactions and that the receptor may segregate into more "fluid" lipid domains. oup.com
Furthermore, the covalent attachment of palmitic acid to proteins, a process known as palmitoylation, has been shown to be crucial for the function of various membrane-associated proteins and receptors. wikipedia.org For instance, palmitoylation of the G protein alpha subunit is involved in tethering it to the plasma membrane, allowing it to interact with its receptor. wikipedia.org While 2-(9-Anthroyl)palmitic acid is not covalently attached, its use as a probe helps to understand the physical properties of the membrane environment where such interactions occur.
Binding to Fatty Acid-Binding Proteins (FABPs)
Cellular and Subcellular Localization Studies of the Fluorescent Probe
The distribution of 2-(9-Anthroyl)palmitic acid within a cell reflects the trafficking pathways of natural fatty acids. Its fluorescence allows for its localization to be determined using microscopy techniques, providing a map of lipid distribution at the cellular and subcellular levels.
Upon entering a cell, 2-(9-Anthroyl)palmitic acid is rapidly incorporated into various cellular structures. As discussed previously, it is found in cellular membranes as a component of phospholipids and is also stored in lipid droplets in the form of triglycerides. nih.gov The specific localization can depend on the cell type and its metabolic state. For example, in cells actively synthesizing triglycerides, a significant portion of the probe will be localized to lipid droplets. nih.gov
The position of the anthroyl group on the acyl chain influences the probe's behavior within a membrane. With the fluorophore at the C-2 position, 2-(9-Anthroyl)palmitic acid reports on the dynamics near the membrane surface. This is in contrast to probes where the fluorophore is attached closer to the methyl end of the fatty acid, which would probe the more fluid core of the lipid bilayer.
Studies have shown that the probe can be found in major membrane-bound organelles such as the endoplasmic reticulum and the Golgi apparatus. biorxiv.org These organelles are central to lipid synthesis and trafficking. The ability to visualize the probe in these compartments allows for the study of intracellular lipid transport pathways. The development of photo-crosslinkable derivatives of fatty acids has further enhanced the ability to identify specific protein-lipid interactions within these subcellular locations. biorxiv.org
| Cellular Location | Observation |
| Plasma Membrane | Incorporated into phospholipids, reporting on surface dynamics. oup.comnih.gov |
| Lipid Droplets | Found in the neutral lipid core as part of triglycerides. nih.govontosight.ai |
| Endoplasmic Reticulum and Golgi Apparatus | Localized to these organelles, which are key sites of lipid metabolism and transport. biorxiv.org |
Probing Membrane-Mediated Biological Phenomena (e.g., Hormone-Receptor Interactions)
The strategic placement of the anthroyl fluorophore at the second carbon position of palmitic acid makes 2-(9-Anthroyl)palmitic acid (2-AP) an exceptionally sensitive probe for biophysical events occurring near the surface of the lipid bilayer. Its fluorescence characteristics are highly responsive to changes in local polarity and microviscosity, allowing it to report on the dynamic state of the membrane environment where many crucial biological processes, including the interaction between hormones and their membrane-bound receptors, are initiated. nih.gov
Detailed research has utilized 2-AP to unravel the intricate relationship between membrane lipid mobility and the function of hormone receptors. nih.gov Studies focusing on the thyroid-stimulating hormone (TSH) receptor have provided significant insights, demonstrating that the physical state of membrane lipids can directly modulate hormone binding. nih.govoup.com
In pioneering experiments, 2-AP was incorporated into isolated human thyroid membranes to monitor membrane fluidity as a function of temperature using fluorescence polarization. nih.govoup.com These studies revealed a distinct thermal phase transition at approximately 28-30°C. nih.govoup.com Crucially, a corresponding transition in hormone binding was observed at the same temperature, with analysis showing that the increased binding at higher temperatures was due to an increase in the number of available receptor sites. nih.govoup.com This correlation strongly suggested that membrane "fluidity" is a critical factor in controlling the exposure and availability of hormone receptors. nih.gov Further observations showed that factors which decrease membrane fluidity, such as the presence of bivalent cations, also led to a decrease in hormone binding. nih.gov
To further validate the role of the lipid environment, subsequent studies were performed using artificial vesicles (liposomes) into which purified TSH receptors were incorporated. oup.com This model system allowed for precise control over the lipid composition of the membrane. When 2-AP was introduced into these artificial membranes, the link between lipid composition, membrane phase transition, and hormone binding could be directly tested.
The findings from these experiments were definitive. By substituting the native lipid mixture with specific phospholipids, researchers could manipulate the membrane's phase transition temperature. The results showed that the temperature at which the TSH receptor bound to its hormone shifted in direct correspondence with the altered melting temperature of the surrounding lipids, as reported by the 2-AP probe. oup.com For instance, in vesicles made with dipalmitoyl lecithin (B1663433) (DPL), the transition for both fluorescence polarization and TSH binding occurred at 24°C. oup.com When dimyristoyl lecithin (DML) was used, this transition shifted to 42°C. oup.com These results provide compelling evidence that the TSH receptor protein preferentially associates with lipids in a more fluid state, and this lipid-dependent organization directly governs its hormone-binding function. oup.com
Table 1: Correlation of Membrane Fluidity and TSH Binding in Artificial Vesicles This interactive table summarizes the findings from studies using artificial vesicles containing the TSH receptor, demonstrating how lipid composition affects the transition temperature of both membrane fluidity (measured by 2-AP fluorescence polarization) and hormone binding. oup.com
| Lipid Composition of Vesicle | Probe Used | Transition Temperature (°C) for Fluorescence Polarization | Transition Temperature (°C) for TSH Binding |
| Dipalmitoyl Lecithin (DPL) | 2-(9-Anthroyl)palmitic acid | 24 | 24 |
| Dimyristoyl Lecithin (DML) | 2-(9-Anthroyl)palmitic acid | 42 | 42 |
| Mixture of DPL and DML | 2-(9-Anthroyl)palmitic acid | 24 | 24 |
Similar phenomena have been observed in other systems, such as the interaction of adrenocorticotrophic hormone with plasma membranes from adrenal-cortical cells, where a correlation between membrane fluidity and hormone binding was also found, with a characteristic discontinuity occurring at 23°C. nih.gov These collective findings underscore the utility of 2-AP in elucidating the fundamental principle that the lipid bilayer is not merely a passive solvent but an active regulator of membrane protein function, including critical hormone-receptor interactions.
Mechanistic Studies and Molecular Perturbations Induced by the Probe
Impact of Anthroyl Moiety Position on Membrane Perturbation
The location of the anthroyl fluorophore along the acyl chain of a fatty acid probe is a critical determinant of its perturbing effect on the host lipid membrane. Comparative studies involving anthroyl-labeled fatty acids have demonstrated that probes with the fluorophore positioned near the polar headgroup region, such as 2-(9-Anthroyl)palmitic acid, induce more significant alterations to lipid packing than probes where the moiety is located deeper within the hydrophobic core. researchgate.net
Research using dipalmitoylphosphatidylcholine (DPPC) model membranes, analyzed through techniques like differential scanning calorimetry (DSC) and fluorescence depolarization, has systematically evaluated this positional effect. researchgate.net These studies compared 2-(9-anthroyl)palmitic acid with probes like 12-(9-anthroyl)stearic acid and 16-(9-anthroyl)palmitic acid, where the anthroyl group is situated closer to the bilayer's center. researchgate.net
The findings indicate that the degree of perturbation, measured by the shift in the gel-to-liquid crystalline phase transition temperature (Tc) of the lipid bilayer, is greatest for 2-AP. researchgate.net The order of perturbation was found to be: 2-(9-anthroyl)palmitic acid > 12-(9-anthroyl)stearic acid > 16-(9-anthroyl)palmitic acid. researchgate.net This suggests that placing the bulky anthroyl group near the more ordered and densely packed glycerol (B35011) backbone region of the phospholipids (B1166683) causes a greater disruption of the membrane structure compared to placing it in the more fluid and disordered terminal methyl region of the acyl chains. researchgate.net Locating the anthroyl group in the center of the bilayer appears to cause the least amount of perturbation. researchgate.net
This greater disturbance by 2-AP is attributed to its position near the membrane surface, where it significantly alters the packing of lipid headgroups and the upper portion of the acyl chains. In contrast, probes with deeper-seated fluorophores are accommodated within the more flexible core of the bilayer with less disruption. researchgate.net
| Probe Position | Relative Membrane Perturbation | Observed Effect | Reference |
| 2-Position (e.g., 2-AP) | High | Largest shift in phase transition temperature; significant alteration of surface lipid packing. | researchgate.net, |
| 12-Position (e.g., 12-AS) | Medium | Intermediate shift in phase transition temperature. | researchgate.net |
| 16-Position (e.g., 16-AP) | Low | Smallest shift in phase transition temperature; minimal perturbation. | researchgate.net |
Molecular Orientation and Rotational Dynamics of the Fluorophore within Lipid Environments
The orientation and movement of the anthroyl group of 2-AP within a lipid bilayer provide insights into the local environment's physical properties. The probe's structure, with a carboxylic acid group and a bulky fluorophore attached to the second carbon of the palmitic acid chain, dictates its position and dynamics. pnas.org The carboxylic acid group typically anchors the probe at the polar headgroup interface of the membrane, orienting the acyl chain towards the hydrophobic core. ccmb.res.in This places the anthroyl moiety of 2-AP in a specific, shallow location within the bilayer. pnas.org
Parallax analysis of fluorescence quenching has been employed to precisely determine the depth of various anthroyl probes. ccmb.res.in These studies confirm a monotonic increase in the depth of the fluorophore as its attachment point is moved further down the acyl chain from the carboxyl group. ccmb.res.in For 2-AP, the fluorophore resides near the hydrophilic surface, in a region characterized by significant structural and dynamic gradients. pnas.org
The rotational dynamics of the fluorophore, often measured by fluorescence anisotropy, are highly sensitive to the local microviscosity and molecular packing. Probes like 2-AP, with the fluorophore located near the surface, generally exhibit higher fluorescence polarization or anisotropy. This indicates a more restricted rotational motion compared to probes positioned deeper in the fluid core of the bilayer, reflecting the rigid environment at the lipid-water interface.
Furthermore, studies have revealed that there can be a distribution of depths for each fluorophore. ccmb.res.in Variations in fluorescence emission wavelengths can selectively highlight probes in slightly different local environments; for instance, red-shifted wavelengths are often associated with fluorophores in more polar or relaxed environments, which may correspond to shallower depths. ccmb.res.in Nuclear Magnetic Resonance (PMR) studies on dipalmitoyl lecithin (B1663433) vesicles have also contributed to understanding the location of probes like 2-AP, confirming its position within the bilayer and the differential perturbations it induces. pnas.org
| Probe | Attachment Position | Relative Depth in Bilayer | Rotational Freedom | Reference |
| 2-(9-Anthroyl)palmitic acid | C-2 | Shallow | Restricted | , pnas.org |
| 12-(9-Anthroyl)stearic acid | C-12 | Intermediate | Moderate | researchgate.net, pnas.org |
| 16-(9-Anthroyl)palmitic acid | C-16 | Deep | High | researchgate.net, |
Future Directions and Emerging Research Avenues
Development of Advanced 2-(9-Anthroyl)palmitic Acid Derivatives for Specific Applications
The core structure of 2-AP is ripe for modification to create a new generation of probes with tailored functionalities. Future research is focused on synthesizing advanced derivatives that offer improved targeting, sensing capabilities, and photophysical characteristics.
One major avenue is the development of derivatives for organelle-specific imaging . Cellular processes are compartmentalized, and the lipid composition and biophysical properties of organelle membranes (e.g., mitochondria, endoplasmic reticulum, Golgi apparatus) are distinct. acs.org By chemically modifying the 2-AP structure, researchers can direct the probe to specific subcellular locations. This can be achieved by incorporating targeting moieties that exploit the unique physiological characteristics of organelles. mdpi.comrsc.org For example, adding a positively charged group, such as a triphenylphosphonium (TPP) cation, to the fatty acid could promote its accumulation within the mitochondria, which have a highly negative membrane potential. rsc.org Similarly, incorporating groups sensitive to the acidic pH of lysosomes could enable targeted studies of lysosomal membrane dynamics. mdpi.com
Another key area is the enhancement of the fluorophore . While the anthracene (B1667546) group of 2-AP is sensitive to environmental polarity, its spectral properties are not always ideal for modern multicolor imaging experiments. Future derivatives could replace the anthroyl group with other fluorophores that offer:
Brighter and more photostable emission: Dyes like BODIPY or cyanine (B1664457) variants could be used to create probes that are more resistant to photobleaching and provide stronger signals, which is crucial for long-term imaging and super-resolution techniques. acs.orgthermofisher.com
Ratiometric sensing: Developing probes with fluorophores that exhibit a significant shift in emission color (solvatochromism) in response to changes in membrane properties like lipid order or hydration. This allows for ratiometric imaging, which provides more quantitative data by correcting for variations in probe concentration or excitation intensity. acs.orgpnas.org
New sensing capabilities: Derivatives can be designed to respond to specific chemical species or events at the membrane. For example, incorporating recognition motifs into the probe structure could allow for the detection of specific lipids, ions, or reactive oxygen species (ROS) at the membrane surface.
The table below compares the properties of existing fatty acid probes and highlights potential characteristics for advanced 2-AP derivatives.
| Probe Type | Fluorophore | Key Feature/Application | Potential for 2-AP Derivative |
| Existing Probes | |||
| n-(9-Anthroyl) Fatty Acids | Anthracene | Depth-dependent polarity/fluidity sensing. nih.gov | Baseline for new designs. |
| Laurdan | Dimethylaminonaphthalene | Senses lipid packing/phase via emission shift. pnas.orgmdpi.com | Replace anthracene with a Laurdan-like dye for ratiometric lipid order imaging. |
| NBD-labeled Lipids | Nitrobenzoxadiazole | Visible range emission, sensitive to environment. researchgate.net | Create a 2-AP analog with NBD for different spectral windows. |
| BODIPY Fatty Acids | BODIPY | High quantum yield, sharp emission peaks. thermofisher.com | Develop a 2-BODIPY-palmitate for brighter, more photostable imaging. |
| Future Derivatives | |||
| Organelle-Targeted 2-AP | Modified Anthracene + Targeting Group | Specific imaging of mitochondrial or lysosomal membranes. rsc.orgmdpi.com | Add TPP (for mitochondria) or morpholine (B109124) (for lysosomes) to the palmitate chain. |
| Ratiometric 2-AP | Solvatochromic Dye | Quantitative mapping of membrane lipid order heterogeneity. acs.org | Synthesize a probe with a 3-hydroxyflavone (B191502) or Nile Red-type fluorophore. |
| Bio-orthogonal 2-AP | Alkyne or Azide handle | Covalent labeling of specific membrane components via click chemistry. acs.org | Introduce a terminal alkyne on the palmitate chain for targeted reactions. |
Integration with Advanced Imaging Modalities
The utility of 2-AP and its future derivatives can be greatly amplified by pairing them with advanced microscopy techniques that overcome the limitations of conventional fluorescence imaging.
Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM measures the fluorescence lifetime of a probe at each pixel of an image, which is the average time the fluorophore spends in the excited state. mdpi.com This lifetime is highly sensitive to the probe's immediate nano-environment (e.g., polarity, viscosity, presence of quenchers) but is independent of probe concentration or excitation intensity. nih.gov The fluorescence decay of anthroyloxy probes is known to be complex and sensitive to the environment, making them excellent candidates for FLIM. nih.gov
Future Application: Integrating 2-AP with FLIM can provide quantitative maps of membrane properties. For example, changes in the fluorescence lifetime of 2-AP could be used to precisely map regional differences in membrane hydration or viscosity in living cells, offering deeper insights than simple intensity measurements. mdpi.com
Förster Resonance Energy Transfer (FRET): FRET is a process where an excited donor fluorophore transfers energy to a nearby acceptor fluorophore, with the efficiency of transfer being exquisitely sensitive to the distance between them (typically within 1-10 nm). oatext.com
Future Application: Advanced 2-AP derivatives could be designed to act as FRET partners. For instance, a cell membrane could be co-labeled with a 2-AP derivative (donor) and a fluorescently tagged membrane protein (acceptor). A high FRET signal would indicate a close association between the probe and the protein, allowing for the study of specific lipid-protein interactions with high spatial resolution. FLIM-FRET, a technique that measures the change in the donor's fluorescence lifetime in the presence of an acceptor, offers a particularly robust method for quantifying these interactions. oatext.com
Super-Resolution Microscopy (SRM): Techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) bypass the diffraction limit of light, enabling visualization of cellular structures with resolutions down to ~20 nm. ibs.frwikipedia.orgpromega.in
Future Application: While the anthracene fluorophore of 2-AP is not ideal for common SRM techniques, advanced derivatives could be synthesized with photoswitchable or photoactivatable dyes. Such a probe would allow researchers to visualize the distribution of the fatty acid analog in membrane nanodomains, like lipid rafts, with unprecedented detail. This would enable direct testing of hypotheses about how membrane lipids are organized at the nanoscale during processes like cell signaling or viral entry. promega.innih.gov
Computational Modeling and Simulation of Probe-Membrane Interactions
Molecular dynamics (MD) simulations provide a powerful computational microscope to study probe-membrane interactions at an atomic level. researchgate.netnih.gov These simulations can reveal the precise location, orientation, and dynamics of a probe within a lipid bilayer and quantify the perturbation the probe itself induces on the membrane structure—information that is often difficult to obtain experimentally. nih.govmdpi.com
Future research will increasingly rely on MD simulations to:
Refine the interpretation of experimental data: By simulating 2-AP in various lipid compositions (e.g., bilayers with different cholesterol concentrations or lipid types), researchers can build a detailed picture of how the probe's environment affects its fluorescent properties. This allows for a more accurate correlation between observed fluorescence changes and specific alterations in membrane structure. mdpi.com
Guide the design of new derivatives: Simulations can be used to predict how modifications to the 2-AP structure will affect its behavior in the membrane. researchgate.netcsic.es For example, before synthesizing a new derivative, researchers could simulate its interaction with a model membrane to assess its potential to perturb the bilayer or to adopt the desired orientation for a specific application.
Explore complex membrane phenomena: MD simulations can model the interactions of 2-AP with membrane proteins or during dynamic events like membrane fusion or pore formation. nih.gov This can provide mechanistic insights that are inaccessible to current experimental techniques. For example, a recent simulation study investigated how different members of a bacterial protein family accommodate lipids within their hydrophobic grooves, demonstrating the power of computation to understand lipid transport. biorxiv.org
| Simulation Parameter | Insight Gained for 2-AP | Relevance to Research |
| Probe Location/Orientation | Precise depth and angle of the anthroyl group relative to the bilayer center. | Crucial for correctly interpreting which region of the membrane is being probed. nih.gov |
| Probe Dynamics | Rotational and lateral diffusion rates of the probe within the membrane. | Relates fluorescence anisotropy measurements to membrane viscosity and fluidity. nih.gov |
| Lipid Packing Analysis | Changes in area per lipid and acyl chain order parameters in lipids surrounding the probe. | Quantifies the degree to which the probe perturbs the native membrane structure. mdpi.com |
| Free Energy Profiles | Calculation of the energetic cost of moving the probe across the membrane. | Predicts the probe's partitioning behavior and transmembrane distribution. mdpi.com |
Unexplored Biological Systems and Pathological Contexts for Probe Application
While 2-AP has been used extensively in model membranes, its application in complex biological and pathological systems remains a significant frontier. The link between membrane properties and disease is increasingly recognized, opening new avenues for the application of 2-AP and its derivatives as diagnostic or research tools.
Neurodegenerative Diseases: Conditions like Alzheimer's disease are associated with changes in brain lipid metabolism and membrane composition. nih.govfrontiersin.org The interaction of amyloid peptides with neuronal membranes is a key pathogenic event. Future studies could use 2-AP to probe how these peptides alter the fluidity and lipid packing of neuronal membranes, providing insights into the mechanisms of neurotoxicity. metwarebio.com
Cancer Biology: Cancer cells exhibit altered membrane lipid composition and fluidity, which affects signaling, drug resistance, and metastasis. plos.orgbiorxiv.org Probes like 2-AP could be used to map the membrane fluidity of cancer cells versus healthy cells or to study how chemotherapeutic drugs interact with the membranes of cancer cells. pnas.org For example, research has shown that the anti-cancer drug Erufosine acts by increasing membrane disorder and fluidity. biorxiv.org
Infectious Diseases: The entry of enveloped viruses (like HIV and influenza) into a host cell is a membrane-centric process involving attachment, receptor binding, and membrane fusion. nih.govnih.gov Similarly, bacterial pathogenesis often involves interactions with host cell membranes. Derivatives of 2-AP could be used to study the localized changes in membrane properties that occur during these crucial steps of infection. For instance, studies have identified palmitic acid as an inhibitor of HIV-1 entry, highlighting the potential for fatty acid analogs to probe and interfere with these pathways. mdpi.com
By pushing the boundaries of chemical synthesis, integrating with advanced analytical methods, leveraging computational power, and exploring new biological frontiers, research on 2-(9-Anthroyl)palmitic acid is poised to continue providing fundamental insights into the complex world of biological membranes.
Q & A
Q. How do researchers design robust statistical frameworks for interpreting fatty acid synthesis data?
- Methodological Answer : ANOVA followed by Tukey’s post-hoc test is standard for comparing multiple treatment groups (e.g., palmitic acid concentrations ). For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) are preferable. Power analysis (α=0.05, β=0.2) ensures adequate replicates. Bioinformatics tools like MetaboAnalyst 5.0 integrate lipidomics data with pathway enrichment analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
